molecular formula C18H20N6O2 B2506935 1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide CAS No. 1251707-77-3

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide

Cat. No.: B2506935
CAS No.: 1251707-77-3
M. Wt: 352.398
InChI Key: ALDIWZUPUPVYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring substituted with a dimethylamino group, an imidazole ring, and a methoxyphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-23(2)16-8-17(21-11-20-16)24-10-15(22-12-24)18(25)19-9-13-5-4-6-14(7-13)26-3/h4-8,10-12H,9H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDIWZUPUPVYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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